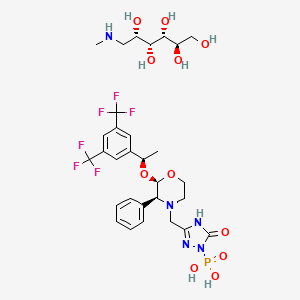
Enalapril Acyl Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enalapril Acyl Glucuronide is a metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Enalapril is primarily used to treat hypertension and congestive heart failure. The formation of this compound occurs through the conjugation of enalapril with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril Acyl Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes to facilitate the conjugation reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Enalapril Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or peptide.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Often facilitated by nucleophilic reagents such as amines or thiols.
Major Products:
Hydrolysis: Enalapril and glucuronic acid.
Transacylation: Various acylated proteins or peptides.
Applications De Recherche Scientifique
Enalapril Acyl Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of enalapril in the body.
Toxicology: Investigating the potential toxic effects of acyl glucuronides, particularly their ability to form protein adducts.
Drug Development: Understanding the role of glucuronidation in drug metabolism and its implications for drug design.
Mécanisme D'action
Enalapril Acyl Glucuronide exerts its effects primarily through its parent compound, enalapril. Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The glucuronide conjugate itself may also interact with proteins and other macromolecules through transacylation reactions .
Comparaison Avec Des Composés Similaires
Enalapril Acyl Glucuronide can be compared with other acyl glucuronides, such as:
- Diclofenac Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Naproxen Acyl Glucuronide
Uniqueness: this compound is unique due to its origin from enalapril, an ACE inhibitor, whereas other acyl glucuronides are typically derived from non-steroidal anti-inflammatory drugs (NSAIDs). This difference in parent compounds results in distinct pharmacological and toxicological profiles .
Propriétés
Formule moléculaire |
C26H36N2O11 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2R)-1-[2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H36N2O11/c1-3-37-24(35)16(12-11-15-8-5-4-6-9-15)27-14(2)22(32)28-13-7-10-17(28)25(36)39-26-20(31)18(29)19(30)21(38-26)23(33)34/h4-6,8-9,14,16-21,26-27,29-31H,3,7,10-13H2,1-2H3,(H,33,34)/t14?,16-,17+,18-,19-,20+,21-,26-/m0/s1 |
Clé InChI |
BASYXVDQVWDGAP-LFMKEIBSSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC(C)C(=O)N2CCC[C@@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


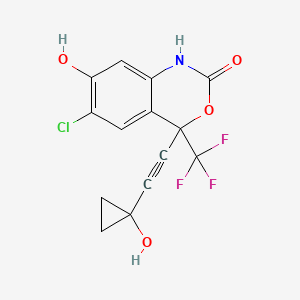
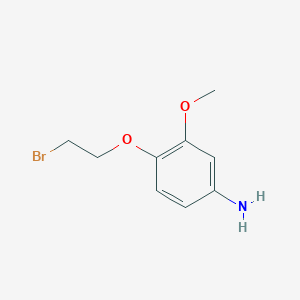
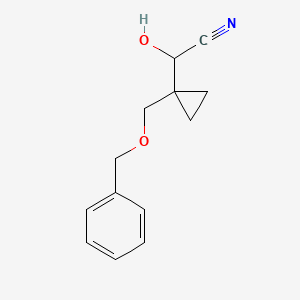
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
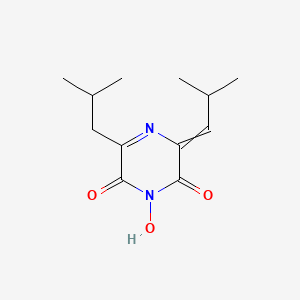
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
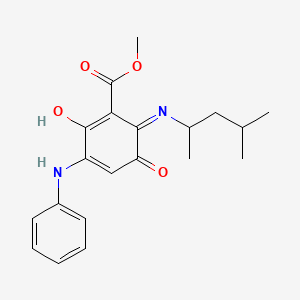
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)

![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
